O-Desmethylsulpiride

概要

説明

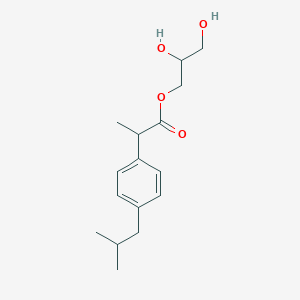

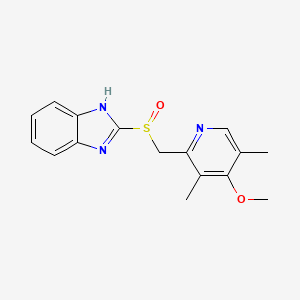

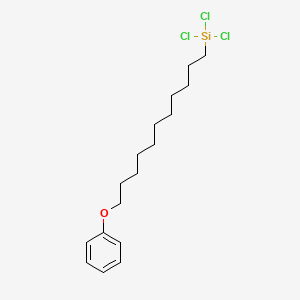

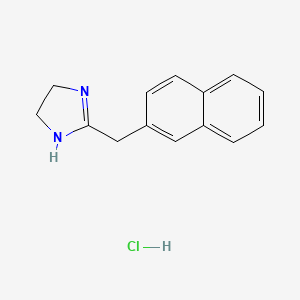

O-Desmethylsulpiride is a demethylated impurity of sulpiride, a benzamide compound, for atypical antipsychotics . It has a molecular formula of C14 H21 N3 O4 S and a molecular weight of 327.40 .

Synthesis Analysis

This compound is used in the synthesis of 11C-labeled sulpiride through an automated synthesis system via the methylation reaction of its [11C] methyl triflate . More detailed information about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as X-ray crystallography, which enables researchers to provide structures of crystals of a few microns in size . More specific details can be found in the relevant papers .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . More specific details can be found in the relevant papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, molecular formula, and its role as a demethylated impurity of sulpiride . More specific details can be found in the relevant papers .科学的研究の応用

Oxidative Desulfurization Research

- Oxidative Desulfurization of Dibenzothiophene: Research involving O-Desmethylsulpiride in oxidative desulfurization has focused on removing organic sulfur from liquid fuels. Cobalt and copper salen complexes have been used as catalysts for the oxidation of dibenzothiophene (DBT) with molecular oxygen as the oxidant, showcasing the potential for industrial applications in desulfurization processes (Yu et al., 2020).

Veterinary Medicine Research

- Double Ovulation Induction in Mares: In veterinary medicine, studies have investigated the effect of sulpiride in combination with deslorelin on double ovulation induction in mares. However, it was concluded that the association of sulpiride with deslorelin acetate did not contribute to an increase in double ovulations in mares (Bertoldi et al., 2018).

Astrophysical Chemistry Research

- Thermal Reactions of Oxygen Atoms in Astrophysics: The interaction of sulfur compounds in astrophysical environments, particularly involving oxygen atoms, has been a subject of study. For example, the thermal reaction between carbon disulfide (CS2) and oxygen atoms, producing carbonyl sulphide (OCS), has been investigated under conditions relevant to interstellar clouds (Ward et al., 2012).

Photocatalytic Oxidation Research

- Photocatalytic Oxidation in Environmental Applications: In the context of environmental applications, research on the photocatalytic oxidation of sulfur compounds like diethyl sulfide (DES) using TiO2 has shown potential for the removal of sulfur compounds from gases, which is significant for environmental cleanup processes (Vorontsov, 2003).

Energy Conversion and Storage Research

- Energy Conversion and Storage Applications: Research in the field of energy conversion and storage has explored the use of sulfur compounds in the development of efficient catalysts for electrochemical reactions, such as the oxygen evolution reaction (OER), demonstrating their significance in renewable energy technologies (Jiang et al., 2017).

Materials Science Research

- Materials Science and Sulfur Chemistry: Studies in materials science have focused on the synthesis and applications of metal sulfides, highlighting their importance in the development of new materials with various industrial applications, including catalysts and energy storage materials (Rauchfuss, 2004).

Safety and Hazards

将来の方向性

作用機序

Target of Action

O-Desmethylsulpiride is a derivative of sulpiride, which is a selective dopamine D2 and D3 receptor antagonist . The primary targets of this compound are likely to be similar to those of sulpiride, primarily the D2 and D3 dopamine receptors . These receptors play a crucial role in the regulation of various neurological and psychiatric processes, including mood, reward, addiction, and psychosis.

Mode of Action

As a selective dopamine D2 and D3 receptor antagonist, this compound is believed to exert its effects by blocking the activity of these receptors . This blockade can alter the balance of dopamine in the brain, which can lead to changes in mood, behavior, and perception .

Biochemical Pathways

By blocking D2 and D3 dopamine receptors, this compound can disrupt the normal functioning of these pathways, potentially leading to therapeutic effects in conditions like schizophrenia .

Pharmacokinetics

Sulpiride, from which this compound is derived, has a mean elimination half-life of approximately 647 hours, and its volume of distribution at steady state is around 094 L/kg . Renal clearance is very close to total clearance, indicating that sulpiride is primarily excreted unchanged in the urine

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs, including this compound. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can all impact how a drug is metabolized and excreted, and therefore its effectiveness . .

生化学分析

Biochemical Properties

O-Desmethylsulpiride plays a crucial role in biochemical reactions, particularly in the context of its interaction with dopamine receptors. It is known to interact with D2-like dopamine receptors, which are part of a large family of receptors that couple with G proteins to mediate intracellular signaling pathways . These interactions are characterized by the binding of this compound to the receptor sites, influencing the receptor’s activity and downstream signaling processes.

Cellular Effects

This compound affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it influences dopamine signaling, which can alter neurotransmitter release and synaptic plasticity. This modulation can impact behaviors and physiological processes regulated by dopamine, such as mood, cognition, and motor control . Additionally, this compound may affect other cell types by interacting with different receptor subtypes or cellular pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2-like receptors, leading to either inhibition or activation of these receptors depending on the context. This binding alters the receptor conformation and affects the coupling with G proteins, which in turn modulates the production of second messengers like cyclic AMP (cAMP). These changes can influence gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to metabolic degradation. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exert therapeutic effects by modulating dopamine receptor activity without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects, such as altered motor function, behavioral changes, and potential neurotoxicity. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its parent compound, sulpiride. It is formed through the demethylation of sulpiride and can further undergo metabolic transformations. Enzymes such as cytochrome P450s may play a role in its metabolism, affecting its bioavailability and activity. The interactions of this compound with these enzymes can influence metabolic flux and the levels of various metabolites within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation in different tissues, influencing its overall pharmacokinetic profile and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, impacting processes such as receptor signaling, gene expression, and metabolic regulation .

特性

IUPAC Name |

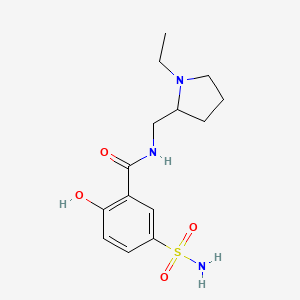

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-2-17-7-3-4-10(17)9-16-14(19)12-8-11(22(15,20)21)5-6-13(12)18/h5-6,8,10,18H,2-4,7,9H2,1H3,(H,16,19)(H2,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGNXQFVLJJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151716 | |

| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67381-52-6 | |

| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67381-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)

![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)